![molecular formula C14H14ClNO B2471281 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2309781-89-1](/img/structure/B2471281.png)

3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

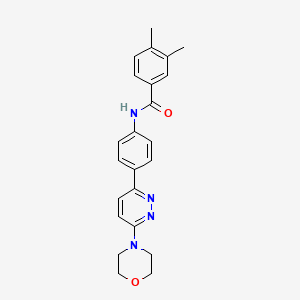

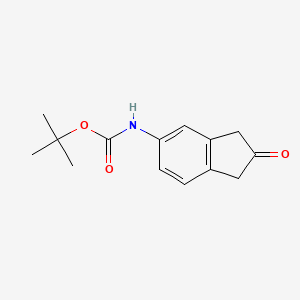

3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C14H13NO . It is used in the field of chemistry and often used in organic synthesis reactions as a catalyst, ligand, or intermediate .

Synthesis Analysis

The synthesis of this compound involves a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and Mass spectral data . The compound has a planar structure that enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .Chemical Reactions Analysis

This compound can participate in various organic synthesis reactions such as oxidation-reduction reactions and coupling reactions . Furan-2-yl (phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of 10 mol% In(OTf)3 in acetonitrile at room temperature to afford the corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively in good yields with high selectivity in short reaction times .Applications De Recherche Scientifique

Multifunctional Applications in Polymer Science

Benzoxazine compounds, including 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives, are notable for their multifunctionality in polymer science. These compounds can polymerize at low temperatures and form diverse polymer structures. The polymerization behavior of multifunctional benzoxazines depends on the number of oxazine functionalities, with trifunctional derivatives demonstrating unique polymerization pathways, including methylene linkages and carbonyl-derived structures (Soto, Hiller, Oschkinat, & Koschek, 2016).

Renewable Building Blocks for Polybenzoxazine

Research has explored the use of renewable compounds like phloretic acid as alternatives to phenol for the synthesis of benzoxazines, which are then polymerized to produce materials with suitable thermal and thermo-mechanical properties. This innovation opens avenues for sustainable material production using benzoxazine chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Antimicrobial and Antiparasitic Properties

Certain oxazine derivatives demonstrate selective antibacterial and antiparasitic actions with low cytotoxic effects. This suggests their potential as novel agents in combating microbial infections and diseases caused by parasites like Schistosoma mansoni, indicating a promising area for therapeutic research and development (de Brito et al., 2017).

Novel Syntheses and Characterization for Antimicrobial Agents

The synthesis and characterization of novel oxazine derivatives bearing a pyridine scaffold have shown significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

Structural Insights and Applications

The structural elucidation of 3,4-dihydro-2H-1,4-benzoxazine compounds provides foundational knowledge for further applications in materials science, medicinal chemistry, and catalysis. Detailed structural analysis of these compounds aids in understanding their reactivity, stability, and potential for various applications (Chaudhuri, Helliwell, & Kundu, 2001).

Mécanisme D'action

Target of Action

Benzoxazine compounds have been reported to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . This structure may allow the compound to interact with its targets in a unique manner.

Biochemical Pathways

Benzoxazine derivatives have been reported to exhibit anti-inflammatory, analgesic, antibacterial, neuroprotective, d2 receptor antagonistic activity, antimycobacterial, antiviral, and antifungal effects . These effects suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Some benzoxazine derivatives have shown considerable anti-inflammatory activity in animal models

Action Environment

It’s worth noting that the synthesis of benzoxazines can be influenced by environmental conditions, such as temperature .

Propriétés

IUPAC Name |

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZXUCBXBIVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)